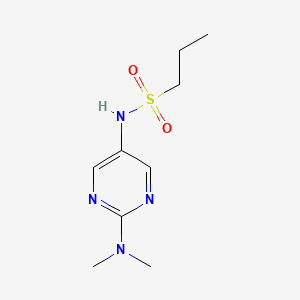
N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide” is characterized by a pyrimidine ring attached to a propane-1-sulfonamide group . The exact mass of the molecule is 500.14421608 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 500.5 g/mol, a XLogP3-AA of 3.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, a rotatable bond count of 8, a topological polar surface area of 129 Ų, a heavy atom count of 35, and a complexity of 836 .Wissenschaftliche Forschungsanwendungen
Herbicide Development
Research by Ren et al. (2000) focused on the synthesis and herbicidal activities of sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide compounds. Among these, a compound related to N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide demonstrated significant activity against various species, marking its potential as a lead for further development in herbicide production.
Antioxidative Properties for Age-Related Diseases
Jin et al. (2010) explored the synthesis of analogues containing sulfonamide groups that exhibit antioxidative properties. These compounds have shown potential in protecting human cells against oxidative stress, suggesting their usefulness in the treatment of age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia. The research indicates that the inclusion of the sulfonamide moiety contributes to the compounds' efficacy in disease prevention (Jin, Randazzo, Zhang, & Kador, 2010).
Material Science Applications
In material science, the compound has been involved in studies related to the synthesis of polymers and copolymers with specific properties. For instance, Chen et al. (2000) investigated the complexation behaviors of a zwitterionic polymer, revealing its unique solution behaviors and potential applications in various fields, including biomedical engineering and filtration technologies. Such research shows the versatility of sulfonamide-based compounds in developing new materials with desirable physical and chemical properties (Chen et al., 2000).
Fluorescence Studies and Chemical Sensing
A study by Meng et al. (2012) on the synthesis of p-hydroxycinnamic acid derivatives, including sulfonamido moieties, highlighted their application in fluorescence binding with bovine serum albumin. This work suggests the potential of sulfonamide compounds in developing fluorescent probes for biological and chemical sensing, offering a pathway to detect and analyze various substances with high specificity and sensitivity (Meng et al., 2012).
Wirkmechanismus
While the specific mechanism of action for “N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide” is not available, it’s worth noting that sulfonamide drugs, which this compound is a part of, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and also subsequently inhibits bacterial DNA growth and cell division or replication .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-4-5-16(14,15)12-8-6-10-9(11-7-8)13(2)3/h6-7,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGFYBBGAMBNOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN=C(N=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

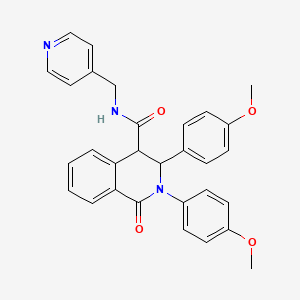
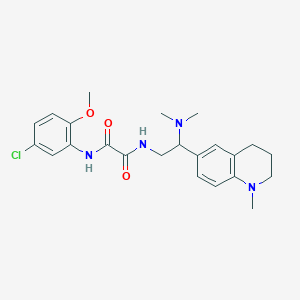
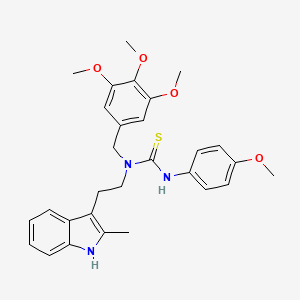
![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)
![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)

![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)

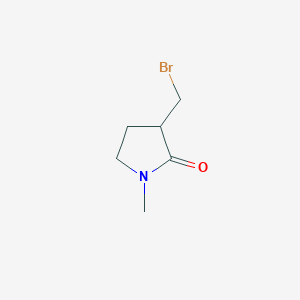

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)